Kynurenic Acid

Behavioral pharmacology Neuropharmacology In vivo phenotyping

Kynurenic acid (KYNA) is the sole endogenous kynurenine pathway metabolite simultaneously antagonizing NMDA/AMPA/kainate/α7 nACh receptors while agonizing GPR35 and AhR. Unlike quinolinic acid (NMDA agonist/neurotoxin) or kynurenine (lacks AhR activity at physiological concentrations), KYNA's multi-target profile renders it non-interchangeable. Essential benchmark for NMDA glycine-site antagonist SAR (IC50 ~15-235 μM). Preferred endogenous AhR ligand at physiological concentrations (EC25=104 nM). Negligible iron coordination enables metal-independent neuroprotection studies—unlike xanthurenic acid. Procure this specific metabolite to ensure reproducible, pathway-specific experimental outcomes.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 492-27-3
Cat. No. B1673887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenic Acid
CAS492-27-3
SynonymsKynurenic acid;  Kynurenic acid;  Kynuronic acid;  Quinurenic acid; 
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
InChIKeyHCZHHEIFKROPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>28.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kynurenic Acid (CAS 492-27-3): Endogenous Tryptophan Metabolite with Multi-Target Pharmacological Profile


Kynurenic acid (KYNA) is an endogenous tryptophan metabolite belonging to the kynurenine pathway, structurally classified as a quinolinemonocarboxylic acid [1]. It functions as a broad-spectrum antagonist at ionotropic glutamate receptors (NMDA, AMPA, kainate) and the α7 nicotinic acetylcholine receptor, while simultaneously acting as an agonist at GPR35 and the aryl hydrocarbon receptor (AhR) [1][2]. This unique multi-target profile distinguishes KYNA from other kynurenine pathway metabolites and positions it as a critical tool compound for investigating neuroprotection, inflammation, and metabolic signaling pathways [2].

Why Kynurenic Acid (CAS 492-27-3) Cannot Be Interchanged with Other Kynurenine Pathway Metabolites


Kynurenine pathway metabolites exhibit profoundly divergent and often opposing biological activities despite sharing a common biosynthetic origin. Kynurenic acid functions as an NMDA receptor antagonist and neuroprotectant, whereas quinolinic acid acts as a selective NMDA receptor agonist and neurotoxin [1]. Similarly, kynurenine itself fails to reproduce KYNA's characteristic behavioral effects at equimolar doses [2]. Furthermore, KYNA's unique activation of the aryl hydrocarbon receptor (AhR) occurs at nanomolar concentrations not observed with other pathway metabolites [3]. These pharmacological oppositions and distinct receptor activation profiles preclude functional interchangeability, necessitating compound-specific procurement for reproducible experimental outcomes.

Kynurenic Acid (CAS 492-27-3) Quantitative Differentiation Evidence Guide


Behavioral Pharmacology: KYNA Induces Dose-Dependent Ataxia and Stereotypy Absent with Kynurenine

Intracerebroventricular (i.c.v.) administration of kynurenic acid in rats produces dose-dependent ataxia and stereotyped behavior that is not observed with equimolar doses of its precursor kynurenine. KYNA at 0.2 μmol i.c.v. induced marked behavioral changes including muscular hypotonia, whereas kynurenine at the same dose produced only slight behavioral changes [1]. At higher doses (0.8 μmol), KYNA caused sleep and ~25% mortality; 1.6 μmol was 100% lethal within 2-5 minutes [2]. Kynurenine administered at equimolar doses did not result in stereotypy, ataxia, sleeping, or mortality [2].

Behavioral pharmacology Neuropharmacology In vivo phenotyping

NMDA Receptor Glycine Site Antagonism: KYNA IC50 = 15-235 μM vs. 7-Cl-KYNA IC50 = 0.56 μM

Kynurenic acid acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor with IC50 values of ~15 μM in the absence of glycine and ~235 μM in the presence of 10 μM glycine [1]. This moderate potency contrasts sharply with the synthetic analogue 7-chlorokynurenic acid (7-Cl-KYNA), which exhibits an IC50 of 0.56 μM at the same site, representing approximately 27-fold to 420-fold greater potency depending on glycine conditions [2]. 5-Iodo-7-chloro-KYNA achieves even higher potency with an IC50 of 29 nM [3]. KYNA's weaker antagonism is physiologically relevant at endogenous concentrations and avoids the potential for complete NMDA receptor blockade associated with high-potency analogues.

NMDA receptor pharmacology Excitotoxicity Neuroprotection

Aryl Hydrocarbon Receptor (AhR) Activation: KYNA EC25 = 104 nM (Human) vs. 10 μM (Mouse)

Kynurenic acid is a potent endogenous agonist of the human aryl hydrocarbon receptor (AhR), with an EC25 of 104 nM in a human dioxin response element-driven stable reporter cell line [1]. In contrast, the EC25 in a mouse stable reporter cell line is 10 μM, revealing a ~100-fold species selectivity favoring human AhR [1]. Structure-activity studies confirm that the carboxylic acid group is required for significant agonist activity, distinguishing KYNA from other kynurenine metabolites screened [1]. At physiologically relevant concentrations (100 nM), KYNA synergistically induces IL-6 production in MCF-7 cells in the presence of inflammatory signaling (IL-1β) [1].

Aryl hydrocarbon receptor Immunometabolism Xenobiotic sensing

Antioxidant Capacity: KYNA Exhibits Negligible Fe²⁺ Autoxidation Activity Compared to Xanthurenic Acid

Kynurenic acid and xanthurenic acid, both kynurenine pathway metabolites, exhibit markedly different iron coordination and antioxidant properties. Xanthurenic acid formed coordination complexes with both Fe²⁺ and Fe³⁺ ions and demonstrated effective antioxidant activity in Fe²⁺ autoxidation assays [1]. In contrast, only Fe²⁺-KYNA complexes could be detected, and KYNA showed negligible activity in the Fe²⁺ autoxidation assay and no antioxidant effects in the FeCl₃/ascorbic acid deoxyribose degradation assay variant [1]. This differential redox behavior stems from structural differences that affect metal coordination geometry and tautomeric stabilization.

Redox biology Iron chelation Oxidative stress

Blood-Brain Barrier Permeability: KYNA Exhibits Limited Penetrance Relative to Synthetic Analogue SZR-104

Systemic administration of kynurenic acid is hindered by low permeability through the blood-brain barrier (BBB), limiting its utility for in vivo CNS studies following peripheral administration [1]. The synthetic aminoalkylated amide derivative SZR-104 was specifically engineered to overcome this limitation and demonstrated significantly higher permeability than kynurenic acid, xanthurenic acid, and the quinolone derivative 39B in an in vitro BBB model [1]. Peripherally administered SZR-104 is able to inhibit epileptiform activity in the brain, confirming CNS penetrability [1]. This permeability deficit of native KYNA necessitates either direct CNS administration (i.c.v.) or formulation strategies such as nanoparticle encapsulation for peripheral delivery studies [2].

CNS drug delivery Pharmacokinetics Blood-brain barrier

Recommended Research and Industrial Application Scenarios for Kynurenic Acid (CAS 492-27-3)


Endogenous Reference Standard for NMDA Receptor Glycine Site Pharmacology

KYNA serves as the physiological benchmark for characterizing novel NMDA receptor glycine site antagonists. Its IC50 values (~15-235 μM depending on glycine presence) provide the baseline against which synthetic analogue potency is measured, as demonstrated with 7-Cl-KYNA (IC50 = 0.56 μM) and 5-I,7-Cl-KYNA (IC50 = 29 nM) [1]. This application is essential for structure-activity relationship (SAR) studies and validating the selectivity of novel glycine site modulators.

Human AhR Activation Studies Requiring Nanomolar Potency

KYNA is the preferred endogenous ligand for investigating human aryl hydrocarbon receptor (AhR) biology at physiologically relevant concentrations. With an EC25 of 104 nM in human reporter systems, KYNA enables studies of AhR-mediated transcriptional regulation without the supraphysiological concentrations required for other kynurenine metabolites [2]. This is particularly critical for immunometabolism research examining the intersection of tryptophan metabolism, AhR signaling, and inflammatory cytokine production (e.g., IL-6 induction).

Behavioral Neuropharmacology Requiring Direct CNS Administration

For studies investigating the central effects of kynurenine pathway metabolites, KYNA administered via intracerebroventricular (i.c.v.) injection produces a robust, dose-dependent behavioral syndrome (ataxia, stereotypy, motor impairment) that is absent with kynurenine [3]. This paradigm is valuable for dissecting the specific contribution of KYNA to phenotypes observed with kynurenine pathway modulation and for evaluating compounds that alter endogenous KYNA levels.

Iron-Independent Neuroprotection Mechanistic Studies

KYNA's negligible iron coordination and antioxidant activity, in direct contrast to xanthurenic acid, makes it the appropriate tool compound for isolating metal-independent neuroprotective mechanisms [4]. Studies examining NMDA receptor-mediated excitotoxicity or α7 nAChR-mediated neuroprotection can utilize KYNA without the confounding variable of iron chelation-mediated antioxidant effects that would be present with xanthurenic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kynurenic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.